molecular formula C16H38ClN3 B12721683 N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride CAS No. 93839-32-8

N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride

Katalognummer: B12721683
CAS-Nummer: 93839-32-8
Molekulargewicht: 307.9 g/mol
InChI-Schlüssel: GDMGWAGVQQYKKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride is a chemical compound with a complex structure that includes both amino and ethylenediamine groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride typically involves the reaction of dodecylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and other industrial products.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Aminoethyl)maleimide hydrochloride
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

Uniqueness

N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and emulsification.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

93839-32-8

Molekularformel

C16H38ClN3

Molekulargewicht

307.9 g/mol

IUPAC-Name

N'-(2-aminoethyl)-N'-dodecylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18;/h2-18H2,1H3;1H

InChI-Schlüssel

GDMGWAGVQQYKKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCN(CCN)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.